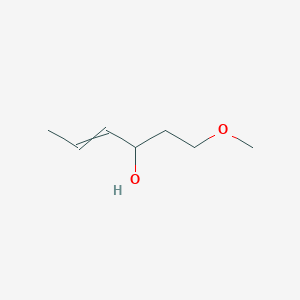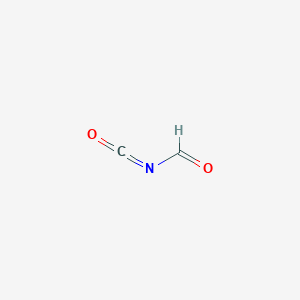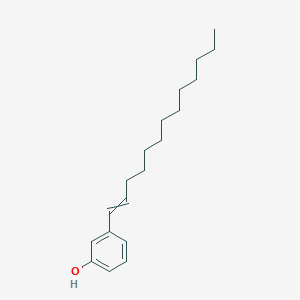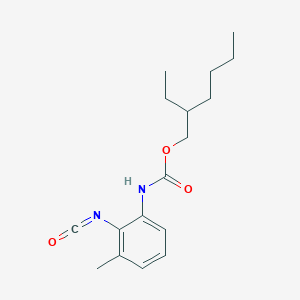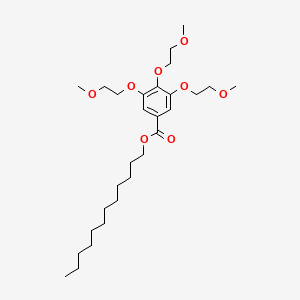![molecular formula C18H14N4O3 B14311309 2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) CAS No. 111950-90-4](/img/structure/B14311309.png)
2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their stability and diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two oxadiazole rings connected by an oxybis(methylene) bridge and substituted with phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of Schiff bases derived from the condensation of aldehydes and acetophenones with acid hydrazides. The cyclization process yields the oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxadiazole rings or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Wirkmechanismus
The mechanism of action of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[Methylenebis(phenyleneoxymethylene)]bisoxirane: Another compound with a similar structure but different functional groups.
2,2’-[Oxydimethylene]difuran: A related compound with furan rings instead of oxadiazole rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Shares the oxybis(methylene) bridge but has different aromatic substitutions.
Uniqueness
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111950-90-4 |
|---|---|
Molekularformel |
C18H14N4O3 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxymethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O3/c1-3-7-13(8-4-1)17-21-19-15(24-17)11-23-12-16-20-22-18(25-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
IVSHXLYGKGMSQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COCC3=NN=C(O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



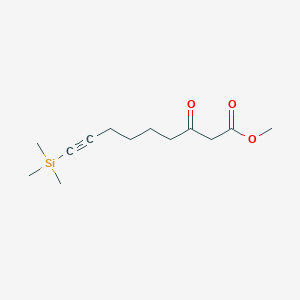
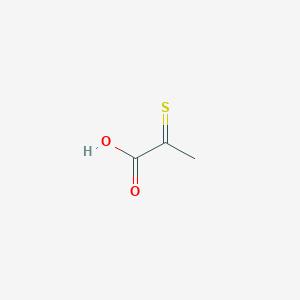

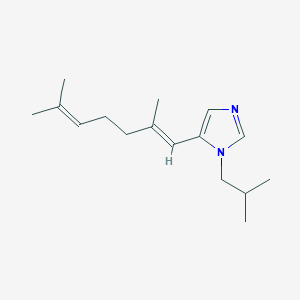
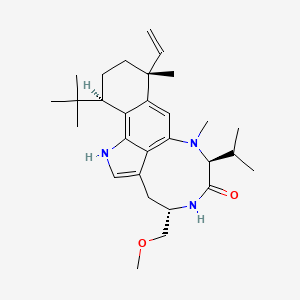
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

